5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)12-2-1-11-8/h3-4,11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWANOELSZZMXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5,7-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibits significant antimicrobial properties. A study highlighted its efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways essential for bacterial growth .
Potential Anticancer Agent
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been shown to inhibit cancer cell proliferation in vitro. For instance, compounds with similar oxazine structures have been investigated for their ability to induce apoptosis in various cancer cell lines . These findings warrant further exploration to determine the specific pathways through which this compound exerts its effects.
Material Science
Polymer Synthesis
In material science, this compound serves as an important precursor in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .
Fluorescent Materials
The compound's unique fluorine substituents make it suitable for use in the development of fluorescent materials. These materials can be utilized in various applications including sensors and imaging technologies. The fluorescence properties are attributed to the electronic transitions facilitated by the fluorine atoms within the molecular structure .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
The position and nature of substituents on the benzoxazine core significantly influence biological activity and physicochemical properties. Key comparisons include:
*Calculated based on parent structure (C8H9NO, 135.16 g/mol) + 2F (38 g/mol).
Key Observations :
Pharmacological Activity
CNS and Receptor Modulation
- 8-Bromo derivative : Demonstrates 5-HT6 receptor antagonism (IC50 < 100 nM), highlighting the role of halogenation at the 8-position in CNS-targeted therapies .
- Dual TXA2/PGI2 Activity : 3,4-Dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives act as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, with substituent polarity at the 8-position being crucial for dual activity .
Physicochemical and Commercial Considerations
- Lipophilicity: Fluorine substituents increase logP values compared to non-fluorinated analogs, enhancing membrane permeability .
- Commercial Availability : Derivatives like 6-methoxy- and 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine are typically stocked for research (purity ≥95%), while fluorinated variants are specialized intermediates .
Biological Activity
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8F2N2O
- Molecular Weight : 182.17 g/mol
- IUPAC Name : this compound
The compound features a benzoxazine structure with difluoromethyl substitutions that may enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an antagonist for specific receptors and exhibit antioxidant properties. The following mechanisms have been identified:
- Receptor Interaction : The compound has shown potential as a 5-HT6 receptor antagonist, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals effectively, indicating potential therapeutic applications in oxidative stress-related conditions .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
5-HT6 Receptor Antagonism Study
A series of novel derivatives based on the benzoxazine scaffold were synthesized and evaluated for their affinity towards the 5-HT6 receptor. The results indicated that compounds similar to this compound exhibited subnanomolar affinities and demonstrated good brain penetration in rat models . -
Antioxidant Activity Assessment
In a study assessing antioxidant properties through DPPH radical scavenging assays, derivatives of the benzoxazine structure showed significant inhibition rates. The results highlighted the potential of these compounds in therapeutic applications against oxidative stress . -
Cytotoxicity Evaluation
Cytotoxicity studies conducted on non-cancerous 3T3 fibroblast cell lines revealed that several derivatives of the compound were non-toxic at concentrations up to 250 μg/mL. This is crucial for considering these compounds for further pharmacological development .
Q & A
Q. What synthetic methodologies are effective for preparing 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors. A validated approach includes:
Nucleophilic aromatic substitution of 1,5-difluoro-2,4-dinitrobenzene with ethanolamine derivatives to introduce the oxazine ring.
Cyclization under acidic or thermal conditions to form the dihydrobenzoxazine core.
Reduction of nitro groups (if present) and purification via recrystallization or column chromatography.
Key intermediates and conditions are outlined in Table 1.
Reference : (synthesis from difluoro-dinitrobenzene derivatives) and (fluorinated precursor reactivity) .
Q. Table 1: Synthetic Routes and Key Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 1,5-Difluoro-2,4-dinitrobenzene, ethanolamine, K₂CO₃, DMF, 80°C | Introduce amine and oxazine moieties |
| 2 | H₂SO₄, reflux | Cyclization to form benzoxazine core |
| 3 | Pd/C, H₂ (for nitro reduction) | Final product purification |
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : Structural confirmation and purity assessment require a combination of techniques:
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to verify fluorine positions and ring substitution patterns (e.g., coupling constants for diastereotopic protons) .
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% as per research-grade standards).
- Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or HRMS).
- X-ray Crystallography (if single crystals are obtained) for absolute configuration determination.
Reference : (structural analysis of fluorinated benzoic acid derivatives) and (NMR data protocols) .
Q. What are the known biological targets or activities of this benzoxazine derivative?
- Methodological Answer : While direct studies on this compound are limited, structurally related fluorinated benzoxazines exhibit:
- Enzyme inhibition : Fluorine atoms enhance binding to active sites (e.g., cyclooxygenase or kinases) via electron-withdrawing effects .
- Anti-inflammatory activity : Analogous to salicylic acid derivatives, with potential modulation of NF-κB pathways.
- Antimicrobial properties : Fluorine substituents may improve membrane permeability.
Reference : (biological applications of fluorinated benzoic acids) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.
- Temperature control : Gradual heating during cyclization reduces side reactions (e.g., ring-opening).
- In situ monitoring : FTIR or Raman spectroscopy to track nitro group reduction and intermediate stability.
Reference : (multi-step synthesis optimization) and (esterification/reduction strategies) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. Mitigation approaches:
- Comparative analysis : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data.
- Variable Temperature (VT) NMR : Resolve diastereomeric splitting by analyzing temperature-dependent conformational changes.
- 2D NMR techniques (COSY, NOESY) to assign overlapping proton signals.
Reference : (data validation via professional databases) and (NMR spectral interpretation) .
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and stability?
- Methodological Answer : The meta -fluorine positions (5,7-) exert strong electron-withdrawing effects, which:
- Enhance oxidative stability : Fluorine reduces electron density on the aromatic ring, slowing autoxidation.
- Direct electrophilic substitution : Fluorine deactivates the ring, favoring reactions at specific positions (e.g., nitration at para to fluorine).
- Impact hydrogen bonding : Fluorine’s electronegativity alters solubility in polar solvents.
Experimental validation via Hammett substituent constants (σ values) or computational modeling (e.g., Mulliken charges) is recommended.
Reference : (fluorine’s role in salicylic acid derivatives) and (reactivity of difluorinated benzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
